[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1368443-65-5
VCID: VC7777930
InChI: InChI=1S/C11H12BrN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2
SMILES: C1=CC(=CC=C1CN2C=C(N=C2)CN)Br
Molecular Formula: C11H12BrN3
Molecular Weight: 266.142

[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine

CAS No.: 1368443-65-5

Cat. No.: VC7777930

Molecular Formula: C11H12BrN3

Molecular Weight: 266.142

* For research use only. Not for human or veterinary use.

[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine - 1368443-65-5

CAS No. 1368443-65-5
Molecular Formula C11H12BrN3
Molecular Weight 266.142
IUPAC Name [1-[(4-bromophenyl)methyl]imidazol-4-yl]methanamine
Standard InChI InChI=1S/C11H12BrN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2
Standard InChI Key ZDAXZDJLSQSGQL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(N=C2)CN)Br

[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine is a chemical compound with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol. It is primarily used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry due to its imidazole structure, which is a common pharmacophore in many biologically active compounds. The bromobenzyl group enhances its lipophilicity and may improve binding affinity to various biological targets, suggesting potential therapeutic effects such as antimicrobial and anticancer activities.

Synthesis and Preparation Methods

The synthesis of [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine typically involves the reaction of 4-bromobenzyl chloride with imidazole under basic conditions. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which enables the nucleophilic substitution of the chloride by the imidazole. Industrial production methods would involve scaling up this laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.

Biological and Medicinal Significance

The imidazole structure in [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine is significant in medicinal chemistry. It has been investigated for its potential interactions with various biological targets, including enzymes and receptors. The bromobenzyl group enhances its binding affinity, which may lead to therapeutic effects such as antimicrobial and anticancer activities. For instance, derivatives of imidazole compounds have shown promise as agonists for human parathyroid hormone receptors, indicating their potential therapeutic use in treating conditions like hypoparathyroidism.

Material Science Applications

In industrial applications, [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine can be employed in creating new materials with specific properties. Its reactivity allows for the incorporation of various functional groups, making it a versatile intermediate in the development of polymers and coatings. The compound's unique characteristics enable researchers to tailor materials for specific applications, such as enhancing durability or modifying thermal properties.

Research Findings and Case Studies

Recent studies have highlighted the importance of imidazole derivatives in drug development. Compounds similar to [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine have shown promise in modulating biological pathways by inhibiting enzyme activity or altering receptor signaling. Ongoing research continues to explore the broad spectrum of biological activities associated with imidazole-containing compounds.

Comparison with Similar Compounds

CompoundMolecular FormulaKey Features
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamineC11H12BrN3Contains a bromobenzyl group, enhancing lipophilicity and potential biological activity.
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamineC11H12ClN3Has a chlorine atom instead of bromine, influencing chemical properties and reactivity.
1-(4-Bromobenzyl)-1H-imidazoleC10H9BrN2Lacks the methanamine group, affecting reactivity and biological activity.

Mechanism of Action

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